N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C13H17N3O2S and its molecular weight is 279.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxic Activity
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-5-methylisoxazole-3-carboxamide and its derivatives have been synthesized and tested for their cytotoxic activity against various cancer cell lines. The synthesis involves a broad range of 2-substituents leading to compounds with potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with IC50 values less than 10 nM in some cases. In vivo studies against subcutaneous colon 38 tumors in mice showed curative potential at low dosages for specific derivatives, highlighting their significant antitumor activity (Deady et al., 2005).
Antitumor Agents
The compound and its structurally related derivatives have been extensively studied for their potential as antitumor agents. Studies have shown that derivatives of this compound, especially those with substitutions at the 5-position, exhibit significant in vivo antitumor activity. These findings suggest that modifications in the chemical structure can influence their therapeutic potential, with some showing promise against solid tumors due to their ability to distribute efficiently within the body (Denny et al., 1987).
Pharmacokinetic Studies
Pharmacokinetic studies of this compound and its analogues have provided insights into their distribution and retention in tumor tissues. These studies reveal a relationship between the compound's structure and its pharmacokinetic profile, where modifications can lead to varied absorption, distribution, and efficacy in treating tumors. The plasma pharmacokinetics and tumor tissue retention of these compounds correlate with their antitumor activity, offering a basis for optimizing their therapeutic effects (Lukka et al., 2012).
Biochemical Interactions
Research has also focused on understanding the biochemical interactions of this compound derivatives with biological targets. Studies indicate that the binding affinity and mechanism of action of these compounds can be influenced by their structural features, which is crucial for their antiproliferative and radiosensitizing effects. The ability to selectively target cancer cells while minimizing effects on healthy tissues is a key aspect of their research potential, guiding the development of more effective cancer therapies (Threadgill et al., 1991).
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-9-7-10(15-18-9)13(17)14-8-11(16(2)3)12-5-4-6-19-12/h4-7,11H,8H2,1-3H3,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVBBRDDKYLXDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC(C2=CC=CS2)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.